2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Overview
Description
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Cyanoacetamide derivatives, to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents leads to the formation of respective 2-oxopyridine derivatives . This reaction occurs via a 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
Given the compound’s role in heterocyclic synthesis, it can be inferred that it may influence a variety of biochemical pathways depending on the specific heterocyclic compounds it helps form .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
Many derivatives of cyanoacetamide, which this compound is a part of, have been reported to exhibit diverse biological activities .
Action Environment
The ph strongly influences the rate of reaction of related compounds, which is considerably accelerated at physiological ph . This suggests that the compound’s action could be influenced by the pH of its environment.
Biological Activity
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a synthetic compound with a complex structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its molecular characteristics, antimicrobial properties, and other therapeutic potentials.
Molecular Characteristics
The molecular formula for this compound is with a molecular weight of approximately 330.8 g/mol. The compound features a chloroacetamide moiety and a benzothienyl ring system, which are crucial for its biological activity.
Antimicrobial Properties
Research on related compounds suggests that chloroacetamides exhibit significant antimicrobial activity. A study screening various N-substituted phenyl chloroacetamides demonstrated their effectiveness against several pathogens including Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the structural features that facilitate interaction with bacterial membranes and receptors .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | Activity Level |
---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | High |
N-(3-bromophenyl)-2-chloroacetamide | E. coli | Moderate |
2-Chloro-N-(3-cyano-6-phenyl...) | Candida albicans | Moderate |
The presence of halogen substituents on the phenyl ring has been linked to increased lipophilicity, enhancing the ability of these compounds to penetrate cell membranes .
Analgesic Potential
Compounds similar to 2-Chloro-N-(3-cyano-6-phenyl...) have also been explored for analgesic properties. For instance, derivatives of chloroacetamides have shown promising results in pain relief models, potentially acting through inhibition of cyclooxygenase (COX) enzymes . Molecular docking studies indicated that these compounds could effectively bind to COX enzymes, suggesting a mechanism for their analgesic effects.
Table 2: Docking Scores of Analgesic Compounds
Compound Name | Binding Energy (kcal/mol) | Target Enzyme |
---|---|---|
Diclofenac | -7.4 | COX-1 |
AKM-2 | -9.0 | COX-1 |
AKM-3 | -9.0 | COX-2 |
The docking studies reveal that the binding affinities of these compounds are comparable to established analgesics like diclofenac, indicating their potential as effective pain management agents .
Other Therapeutic Activities
Beyond antimicrobial and analgesic effects, chloroacetamides have been studied for various other biological activities including:
Properties
IUPAC Name |
2-chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-9-16(21)20-17-14(10-19)13-7-6-12(8-15(13)22-17)11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXORCUCQFTNBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143974 | |
Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904999-07-1 | |
Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904999-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-phenylbenzo[b]thien-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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